molecular formula C18H23N3O2 B153357 tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate CAS No. 890709-17-8

tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate

Cat. No.: B153357
CAS No.: 890709-17-8
M. Wt: 313.4 g/mol
InChI Key: MOGQKMUFSORICV-UHFFFAOYSA-N
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Description

tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate is a compound that features a piperazine ring substituted with a quinoline moiety and a tert-butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(quinolin-2-yl)piperazine-1-carboxylate typically involves the reaction of quinoline derivatives with piperazine and tert-butyl chloroformate. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. This might include continuous flow chemistry techniques and the use of automated reactors to ensure consistent production quality .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate is unique due to the presence of both the quinoline and piperazine moieties, which confer distinct biological activities and chemical reactivity. This combination allows for versatile applications in drug discovery and development, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

tert-butyl 4-quinolin-2-ylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-18(2,3)23-17(22)21-12-10-20(11-13-21)16-9-8-14-6-4-5-7-15(14)19-16/h4-9H,10-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGQKMUFSORICV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A 2.0-5.0 mL microwave vial was charged with tert-Butyl 1-piperazinecarboxylate (100 mg, 0.54 mmol), 2-Chloroquinoline (0.086 mL, 0.64 mmol), Sodium tert-butoxide (61.9 mg, 0.64 mmol), rac-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (33.4 mg, 0.05 mmol) and toluene (3 mL). The reaction mixture was degassed for 10 minutes with nitrogen, and then Tris(dibenzylideneacetone)dipalladium(0) (24.58 mg, 0.03 mmol) was added. The reaction mixture was stirred at 100°C in an oil bath for 12h. The solution was diluted with EtOAc and washed with saturated NaHCO3, brine, dried over sodium sulfate, filtered and concentrated under reduced pressure. The crude material was loaded on a 40g silica gel column and purified on a Teledyne Isco instrument, eluting with 10% to 40% ethyl acetate in heptane. Product not pure. Product was repurifed using a 40g Gold column with same eluent to provide tert-butyl 4-(quinolin-2-yl)piperazine-1-carboxylate (78 mg, 46.4 %) as a solid. MS m/z 314.3 [M+H]+ (ESI)
Quantity
0.000644 mol
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0.003 L
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0.000537 mol
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0.000644 mol
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Synthesis routes and methods II

Procedure details

A mixture of 6.1 mmol 2-chloroquinoline, 6.7 mmol piperazine-1-carboxylic acid tert-butyl ester and 12.2 mmol potassium carbonate in 15 ml acetonitrile was refluxed overnight. The reaction mixture is concentrated, water is added and the compound extracted with ethyl acetate. Chromatography (SiO2; cyclohexane/ethyl acetate 9/1) gave the title compound as a colorless solid.
Quantity
6.1 mmol
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6.7 mmol
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12.2 mmol
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15 mL
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solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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